2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXSRDUIAZBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371236 | |
| Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874605-59-1 | |
| Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization to Form Esters
- The condensation of 2-aminopyridine derivatives with ethyl 2-halogenated-3-oxobutanoates is a common route to synthesize imidazo[1,2-a]pyridine-3-carboxylic acid esters.
- For 2,8-dimethyl substitution, 2-amino-5-methylpyridine is reacted with ethyl 2-chloro-3-oxobutanoate under reflux conditions in ethanol or 1,2-dimethoxyethane.
- Traditional heating methods often require prolonged reflux (overnight to 48 hours) but may yield less than 50% for 2,8-disubstituted derivatives due to complex reaction pathways.
- Microwave-assisted organic synthesis (MAOS) has been demonstrated to significantly improve reaction rates and yields, achieving up to 75% yield for related dimethyl derivatives by rapidly heating the reaction mixture and reducing reaction times to minutes.
Hydrolysis of Esters to Carboxylic Acid
- The ester intermediates are hydrolyzed under alkaline conditions, typically using aqueous sodium hydroxide or lithium hydroxide in ethanol or tetrahydrofuran solvents.
- Hydrolysis is conducted at reflux temperatures for 2 to 24 hours depending on the scale and conditions.
- After completion, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
- The product is isolated by filtration, washed, and dried to yield 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with yields ranging from 55% to 85%.
Alternative and Industrial Scale Methods
- Large-scale synthesis involves optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.
- Continuous flow reactors and advanced purification techniques (e.g., silica gel chromatography, recrystallization) are employed.
- Hydrogenation steps using palladium catalysts may be included for specific functional group transformations in related derivatives.
- Lithium aluminum hydride reduction and palladium-catalyzed coupling reactions are also reported in related synthetic sequences for functionalization.
- Microwave-assisted synthesis (MAOS) has been shown to overcome limitations of traditional heating, especially for 2,8-disubstituted imidazo[1,2-a]pyridine esters, by providing rapid and uniform heating, leading to higher yields and shorter reaction times.
- Hydrolysis under basic conditions is straightforward and efficient, with lithium hydroxide in ethanol or tetrahydrofuran being preferred for cleaner reactions and easier workup.
- The choice of solvent and temperature critically affects the yield and purity of both ester intermediates and final acid products.
- Industrial processes emphasize scalability, reproducibility, and environmental considerations, often incorporating continuous flow techniques and greener solvents.
- Palladium-catalyzed decarboxylative coupling reactions of imidazo[1,2-a]pyridine-3-carboxylic acids have been developed for further functionalization, indicating the synthetic versatility of the carboxylic acid intermediate.
The preparation of this compound is effectively achieved through condensation of 2-aminopyridine derivatives with ethyl 2-halogenated-3-oxobutanoates followed by hydrolysis of the ester intermediates. Modern synthetic methods such as microwave-assisted synthesis significantly enhance efficiency and yield. The hydrolysis step is reliably performed under alkaline reflux conditions. Industrial scale-up involves optimization of these steps with attention to purification and environmental factors. The compound serves as a valuable intermediate for further chemical modifications in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: The methyl groups and other positions on the imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent against tuberculosis (TB). Its mechanism of action involves inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for TB. Studies have shown that similar compounds can achieve significant reductions in bacterial load, making this compound a promising candidate for drug development.
Antimicrobial Properties
2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant antimicrobial activity against various strains of bacteria, including multidrug-resistant strains.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.02 |
| Mycobacterium smegmatis | ≥5 |
| Mycobacterium avium | 1.32 |
| Mycobacterium kansasii | 0.71 |
Anticancer Research
Research indicates that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The mechanisms involve oxidative stress and mitochondrial dysfunction.
Case Study: Breast Cancer Cell Lines
In studies involving human breast cancer cell lines, the compound demonstrated dose-dependent cytotoxicity with an IC50 value of approximately 15 μM. The observed mechanism includes disruption of mitochondrial membrane potential leading to cell death.
Chemical Synthesis and Industrial Applications
In addition to its biological applications, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. It is utilized in the development of materials with specific properties, including catalysts and ligands for metal complexes.
Synthetic Routes
The synthesis typically involves:
- Cyclization of appropriate precursors.
- Condensation reactions followed by functionalization to introduce the carboxylic acid group.
Biochemical Properties
The compound has been shown to interact with various enzymes and proteins, influencing their activity and function. It is involved in critical biochemical pathways related to cell signaling and metabolism.
Cellular Effects
- Influences cell growth and differentiation.
- Modulates signaling pathways leading to changes in cellular responses.
Mechanism of Action
The mechanism of action of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Findings:
- Reactivity: The 2,8-dimethyl derivative exhibits superior reactivity in palladium-catalyzed decarboxylative cross-coupling reactions compared to non-methylated or mono-methylated analogs. For example, its coupling with chlorobenzene achieves 96% yield, whereas the 2-methyl analog yields only 34% under identical conditions .
- Electronic Effects : Methyl groups at positions 2 and 8 enhance electron density at the reactive C3-carboxylic acid site, facilitating decarboxylation and cross-coupling . Fluorine substituents (e.g., 6-F) reduce reactivity due to electron-withdrawing effects .
Antitubercular Activity:
- 2-Methyl Derivatives : Hydrazides of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exhibit moderate antimycobacterial activity (MIC: 6.25–25 µg/mL) but are less potent than dimethylated analogs .
- 2,6-Dimethyl Derivatives: Carboxamides targeting QcrB (e.g., compound 3 in ) demonstrate nanomolar potency against M. tuberculosis H37Rv, highlighting the importance of methyl group positioning .
Anti-Inflammatory Activity:
- 2-Phenyl Derivatives : 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives show significant anti-inflammatory activity (e.g., 50% edema inhibition at 30 mg/kg), though methylated analogs are less explored in this context .
Biological Activity
2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (DMIPCA) is a compound of significant interest due to its biological activities, particularly in relation to tuberculosis (TB) and potential anticancer properties. This article explores the compound's biological activity, including its mechanism of action, biochemical properties, and relevant research findings.
Target of Action
The primary biological target of DMIPCA is associated with the treatment of tuberculosis. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb), the bacterium responsible for TB. Its mechanism involves interaction with specific enzymes and pathways crucial for bacterial survival and proliferation.
Mode of Action
DMIPCA exerts its effects by binding to enzyme active sites, which leads to the inhibition of their function. This results in a marked reduction in bacterial load. For instance, studies have indicated that compounds structurally similar to DMIPCA can achieve a reduction in bacterial load by up to 99% in animal models after four weeks of treatment.
Cellular Effects
DMIPCA influences various cellular processes, particularly those related to cell signaling pathways involved in growth and differentiation. It has been observed to modulate the activity of several kinases, which play vital roles in cellular signaling networks.
Biochemical Analysis
The compound interacts with multiple enzymes and proteins, affecting their activity. For example, it has been noted to influence the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, DMIPCA's interactions can lead to alterations in gene expression related to oxidative stress responses .
Research Findings
Recent studies have highlighted the potential of DMIPCA and its analogs in combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The minimum inhibitory concentration (MIC) values for these compounds indicate strong antibacterial activity with low cytotoxicity against human cell lines such as VERO and MCF-7 .
Case Studies
- Antitubercular Activity : In vitro studies demonstrated that DMIPCA derivatives exhibited potent activity against replicating and non-replicating Mtb strains. The MIC values ranged from 0.003 to 0.05 μM for some analogs, showcasing their efficacy against resistant strains .
- Cytotoxicity Assessments : A series of biochemical assays evaluated the cytotoxic effects of DMIPCA on various human cell lines. Most derivatives showed non-toxicity at concentrations exceeding 128 μM, making them promising candidates for further development .
Comparative Analysis
To understand DMIPCA's unique properties relative to similar compounds, a comparison table is provided below:
| Compound Name | Antitubercular Activity (MIC) | Cytotoxicity (IC50) | Unique Features |
|---|---|---|---|
| This compound | 0.003 - 0.05 μM | IC50 > 128 μM | Specific methyl substitutions enhance activity |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | 0.07 - 2.2 μM | IC50 > 100 μM | Known for anti-tuberculosis activity |
| 8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid | 0.4 - 1.9 μM | IC50 > 128 μM | Additional amino group may influence reactivity |
Q & A
Q. How should discrepancies in spectral data (e.g., NMR shifts) be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
